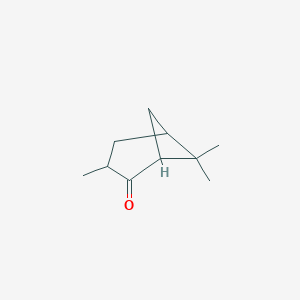
2-Norpinanone, 3,6,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Norpinanone, 3,6,6-trimethyl- is a cyclic ketone that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as campholenic aldehyde and is a colorless liquid with a characteristic odor.
Scientific Research Applications
2-Norpinanone, 3,6,6-trimethyl- has been studied for its potential use in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound has been used as a chiral building block for the synthesis of biologically active molecules. In medicinal chemistry, 2-Norpinanone, 3,6,6-trimethyl- has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials.
Mechanism Of Action
The mechanism of action of 2-Norpinanone, 3,6,6-trimethyl- is not fully understood. However, studies have shown that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical And Physiological Effects
Studies have shown that 2-Norpinanone, 3,6,6-trimethyl- exhibits anti-inflammatory and analgesic effects in animal models. This compound has been found to reduce the production of prostaglandins and other inflammatory mediators, leading to a decrease in inflammation and pain. In addition, 2-Norpinanone, 3,6,6-trimethyl- has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of 2-Norpinanone, 3,6,6-trimethyl- is its high purity and yield, which makes it suitable for use in various lab experiments. However, one limitation is the limited availability of this compound, which may make it difficult to obtain for some researchers.
Future Directions
There are several future directions for the study of 2-Norpinanone, 3,6,6-trimethyl-. One direction is the development of new synthetic methods for the production of this compound, which may increase its availability and reduce its cost. Another direction is the investigation of its potential use in the treatment of other inflammatory conditions, such as arthritis and asthma. Additionally, further studies are needed to fully understand the mechanism of action of 2-Norpinanone, 3,6,6-trimethyl- and its effects on other physiological processes.
Synthesis Methods
The synthesis of 2-Norpinanone, 3,6,6-trimethyl- can be achieved through several methods, including the oxidation of campholenic alcohol and the reaction of campholenic acid with thionyl chloride. Another method involves the reaction of campholenic aldehyde with methylmagnesium bromide, followed by oxidation with hydrogen peroxide. This method yields a high purity of 2-Norpinanone, 3,6,6-trimethyl- with a yield of up to 70%.
properties
CAS RN |
16022-08-5 |
|---|---|
Product Name |
2-Norpinanone, 3,6,6-trimethyl- |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,6,6-trimethylbicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-6-4-7-5-8(9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
WNGMDDBBDVQVEB-UHFFFAOYSA-N |
SMILES |
CC1CC2CC(C1=O)C2(C)C |
Canonical SMILES |
CC1CC2CC(C1=O)C2(C)C |
synonyms |
3,6,6-TRIMETHYLBICYCLO-3,1,1-HEPTAN-2-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



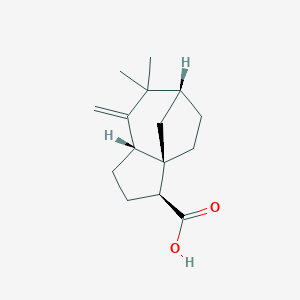
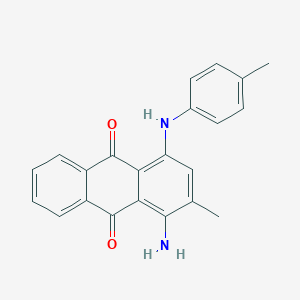
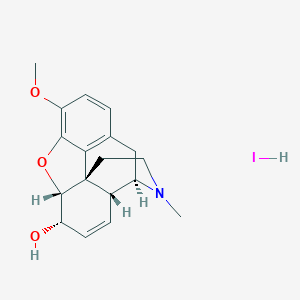
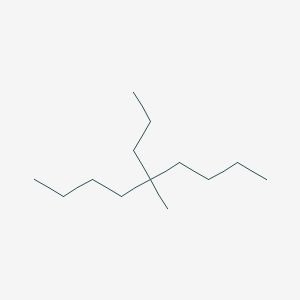
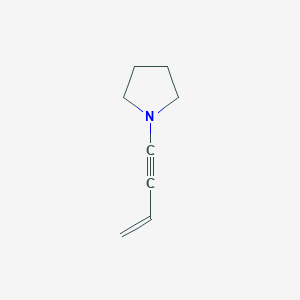
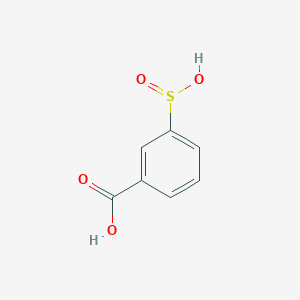
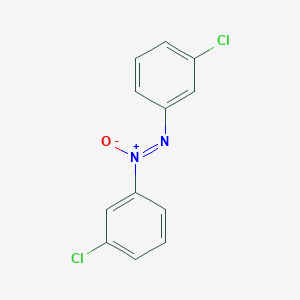
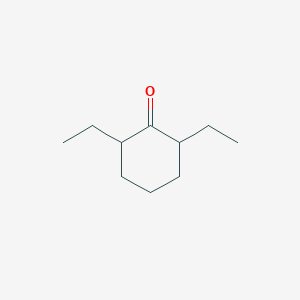
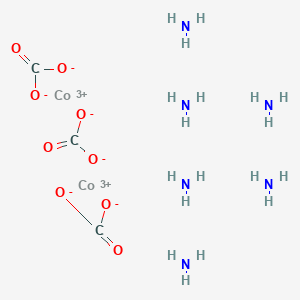
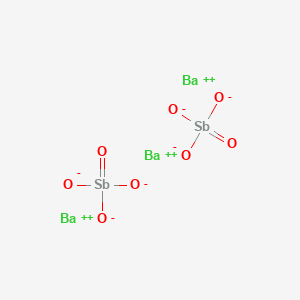
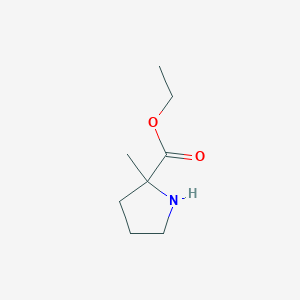
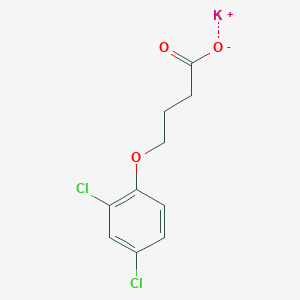
![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)